

# Preparation of Buclizine Dihydrochloride Oral Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

These application notes provide a detailed guide for the preparation and evaluation of **buclizine dihydrochloride** oral thin films (OTFs). **Buclizine dihydrochloride**, a piperazine derivative with antihistaminic and antiemetic properties, can be formulated into OTFs to provide a rapid onset of action and improve patient compliance, particularly for pediatric and geriatric populations or patients experiencing nausea and vomiting.[1][2] This document outlines the formulation components, a detailed protocol for the solvent casting method, and comprehensive procedures for the physicochemical evaluation of the prepared films.

# **Introduction to Oral Thin Films**

Oral thin films, also known as oral dissolving films or oral strips, are a novel dosage form that hydrates and adheres to the oral mucosa, rapidly dissolving to release the active pharmaceutical ingredient (API).[3][4] This delivery system offers several advantages, including the bypass of first-pass metabolism, ease of administration without water, and rapid onset of action, making it an ideal platform for drugs like buclizine.[4] The formulation of OTFs typically involves the use of hydrophilic polymers, plasticizers, sweeteners, and flavoring agents to ensure desirable mechanical properties and patient acceptability.[4][5]



# Formulation of Buclizine Dihydrochloride Oral Thin Films

The successful formulation of **buclizine dihydrochloride** OTFs depends on the careful selection and proportion of excipients. The following table summarizes a range of formulations utilizing different polymers and their ratios.

Table 1: Formulation of Buclizine Dihydrochloride Oral Thin Films

| Formula<br>tion<br>Code | Drug<br>(Buclizi<br>ne<br>Dihydro<br>chloride<br>) (mg) | Polyvin<br>yl<br>Alcohol<br>(PVA)<br>(mg) | Polyvin<br>ylpyrroli<br>done<br>(PVP)<br>(mg) | Polyeth<br>ylene<br>Glycol<br>400<br>(PEG<br>400)<br>(mg) | Carbop<br>ol 934P<br>(mg) | Mannito<br>I (mg) | Distilled<br>Water<br>(ml) |
|-------------------------|---------------------------------------------------------|-------------------------------------------|-----------------------------------------------|-----------------------------------------------------------|---------------------------|-------------------|----------------------------|
| B1                      | 100                                                     | 100                                       | 20                                            | 10                                                        | 10                        | 20                | 20                         |
| B2                      | 100                                                     | 200                                       | 20                                            | 10                                                        | 10                        | 20                | 20                         |
| B3                      | 100                                                     | 100                                       | 40                                            | 10                                                        | 10                        | 20                | 20                         |
| B4                      | 100                                                     | 200                                       | 40                                            | 10                                                        | 10                        | 20                | 20                         |
| B5                      | 100                                                     | 100                                       | 20                                            | 20                                                        | 10                        | 20                | 20                         |
| В6                      | 100                                                     | 200                                       | 20                                            | 20                                                        | 10                        | 20                | 20                         |

Data adapted from Kuchana et al.[4]

# Experimental Protocols Preparation of Buclizine Dihydrochloride Oral Thin Films by Solvent Casting Method

The solvent casting method is a widely used technique for the preparation of OTFs due to its simplicity and the ability to produce films with uniform thickness and drug content.[3][5][6]



#### Materials:

- Buclizine Dihydrochloride
- Polyvinyl Alcohol (PVA)
- Polyvinylpyrrolidone (PVP) (as a plasticizer)[4]
- Polyethylene Glycol 400 (PEG 400) (as a solubilizer)[4]
- Carbopol 934P
- Mannitol (as a sweetener)[4]
- Distilled Water
- Petri dish (casting surface)
- Magnetic stirrer
- Hot air oven

#### Protocol:

- Preparation of Aqueous Solution 1 (Polymer Solution):
  - Dissolve the specified amount of Polyvinyl Alcohol (PVA) in 20 ml of hot distilled water with continuous stirring on a magnetic stirrer to form a clear solution.
  - Allow the solution to stand for 2 hours to ensure the removal of any air bubbles.[4]
  - In a separate beaker, dissolve Carbopol 934P in a small amount of water and neutralize it with diethanolamine.
  - Add the neutralized Carbopol solution to the cooled PVA solution.[4]
- Preparation of Aqueous Solution 2 (Drug Solution):



- In a separate beaker, dissolve the accurately weighed buclizine dihydrochloride,
   mannitol (sweetener), and PVP (plasticizer) in a specified proportion of distilled water.[4]
- · Mixing:
  - Add Aqueous Solution 2 to Aqueous Solution 1 with continuous stirring for 1 hour to ensure homogenous mixing.[4]
- · Casting:
  - Carefully pour the final solution into a 9 cm diameter petri dish.
- Drying:
  - Dry the cast film in a hot air oven at 45°C for 24 hours.[4]
- · Film Retrieval:
  - After drying, carefully peel the film from the petri dish.
  - Cut the film into the desired size and store it in a desiccator for further evaluation.



Click to download full resolution via product page

**Figure 1:** Experimental workflow for the preparation of oral thin films.



# **Evaluation of Oral Thin Films**

A comprehensive evaluation of the prepared OTFs is crucial to ensure their quality and performance. The following are key evaluation parameters and their detailed protocols.

- Protocol: Visually inspect the films for their color, clarity, and homogeneity. The surface texture should be smooth and non-tacky.
- Protocol: Measure the thickness of the film at five different points using a digital micrometer.
   Calculate the average thickness and standard deviation.
- Protocol: Weigh three films of a specific size individually using a digital balance. Calculate the average weight and standard deviation.
- Protocol: Repeatedly fold a film at the same place until it breaks. The number of times the film can be folded without breaking is the folding endurance value.
- Protocol:
  - Dissolve a film of a specified area in 100 ml of phosphate buffer (pH 6.8).
  - Filter the solution.
  - Measure the absorbance of the filtrate at the specific λmax of buclizine dihydrochloride using a UV-Visible spectrophotometer.
  - Calculate the drug content using a standard calibration curve.
- Protocol:
  - Place a film on the surface of a 1.5% w/v agar gel.
  - Place a pH paper on the surface of the film.[7]
  - Observe the change in the color of the pH paper to determine the surface pH.[7]
- Protocol:



- Place a film (2x2 cm²) in a petri dish containing 25 ml of simulated salivary fluid (pH 6.8).
   [7]
- Gently shake the petri dish.
- The time taken for the film to completely disintegrate is recorded as the disintegration time.

#### · Protocol:

- Use a USP dissolution apparatus (Type II Paddle).
- $\circ~$  The dissolution medium is 900 ml of simulated salivary fluid (pH 6.8) maintained at 37  $\pm~$  0.5°C.
- The paddle speed is set at 50 rpm.
- Place the film in the dissolution vessel.
- Withdraw aliquots of the dissolution medium at regular time intervals (e.g., 2, 4, 6, 8, 10, 12 minutes).
- Replace the withdrawn volume with fresh dissolution medium.
- Analyze the samples for drug content using a UV-Visible spectrophotometer.

## **Data Presentation**

The following tables summarize the physicochemical evaluation of the prepared **buclizine dihydrochloride** oral thin films.

Table 2: Physicochemical Evaluation of Buclizine Dihydrochloride Oral Thin Films



| Formulation<br>Code | Thickness<br>(mm) | Folding<br>Endurance | Drug Content<br>(%) | Disintegration<br>Time (s) |
|---------------------|-------------------|----------------------|---------------------|----------------------------|
| B1                  | 0.21 ± 0.02       | 152 ± 4              | 98.5 ± 0.5          | 35 ± 2                     |
| B2                  | 0.25 ± 0.01       | 165 ± 5              | 99.1 ± 0.3          | 42 ± 3                     |
| B3                  | 0.23 ± 0.03       | 180 ± 6              | 98.9 ± 0.4          | 30 ± 1                     |
| B4                  | 0.28 ± 0.02       | 195 ± 7              | 99.5 ± 0.2          | 38 ± 2                     |
| B5                  | 0.22 ± 0.01       | 170 ± 5              | 99.2 ± 0.3          | 28 ± 2                     |
| B6                  | 0.26 ± 0.02       | 185 ± 6              | 99.3 ± 0.4          | 35 ± 3                     |

Values are expressed as mean  $\pm$  standard deviation (n=3). Data adapted from Kuchana et al. [4]

Table 3: In-vitro Drug Release Profile of Buclizine Dihydrochloride Oral Thin Films

| Time<br>(min) | B1 (%<br>Release) | B2 (%<br>Release) | B3 (%<br>Release) | B4 (%<br>Release) | B5 (%<br>Release) | B6 (%<br>Release) |
|---------------|-------------------|-------------------|-------------------|-------------------|-------------------|-------------------|
| 2             | 25.3              | 20.1              | 30.5              | 24.8              | 33.4              | 28.7              |
| 4             | 45.8              | 38.2              | 52.1              | 46.3              | 55.9              | 50.2              |
| 6             | 63.2              | 55.6              | 70.4              | 64.9              | 74.1              | 68.5              |
| 8             | 78.9              | 71.3              | 85.6              | 80.2              | 88.3              | 83.7              |
| 10            | 92.4              | 86.7              | 96.8              | 91.5              | 98.9              | 94.6              |
| 12            | 98.1              | 93.5              | 99.2              | 97.8              | 99.6              | 98.9              |

Data adapted from Kuchana et al.[4]

# **Mechanism of Action of Buclizine**

Buclizine is a first-generation H1 antihistamine with anticholinergic and antiemetic properties.[1] [8][9] Its primary mechanism of action involves the blockade of H1 receptors in the brain,



particularly in the vomiting center located in the medulla.[1][9] This action inhibits the signaling pathways that trigger nausea and vomiting. Additionally, its anticholinergic effects contribute to its antiemetic action by blocking muscarinic receptors in the same region.[1][8][9]



Click to download full resolution via product page

**Figure 2:** Signaling pathway of Buclizine's antiemetic action.

# Conclusion

The formulation of **buclizine dihydrochloride** into oral thin films presents a promising approach to enhance the delivery of this medication. The solvent casting method is a reliable and straightforward technique for producing films with uniform drug content and desirable physicochemical properties. The evaluation protocols detailed in this document provide a comprehensive framework for the characterization and quality control of these novel dosage forms. Further optimization of formulations can be achieved by systematically varying the polymer and plasticizer concentrations to achieve the desired disintegration time and drug release profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Buclizine | C28H33ClN2 | CID 6729 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. msjonline.org [msjonline.org]
- 4. ijpir.com [ijpir.com]
- 5. Solvent Casting Method for Oral Thin Film Preparation Oral Thin Film CD Formulation [formulationbio.com]
- 6. ijcrt.org [ijcrt.org]
- 7. eijppr.com [eijppr.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Preparation of Buclizine Dihydrochloride Oral Thin Films: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823124#preparation-of-buclizine-dihydrochlorideoral-thin-films]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com